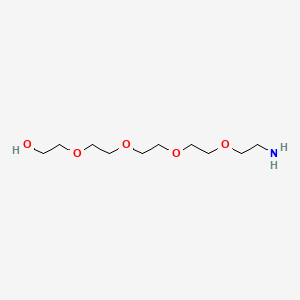
Amino-PEG5-alcohol
Vue d'ensemble
Description
Amino-PEG5-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is known for its high solubility in water and other solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM) . The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other functional groups, while the hydroxyl group allows for further derivatization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino-PEG5-alcohol can be synthesized through the reaction of pentaethylene glycol with an amine source. One common method involves the reaction of pentaethylene glycol with ammonia or an amine under controlled conditions to introduce the amino group . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and stringent quality control measures. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG5-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amides, esters, and other derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can also participate in reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include amides, esters, and various PEG derivatives with modified functional groups .
Applications De Recherche Scientifique
Amino-PEG5-alcohol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Amino-PEG5-alcohol involves its ability to react with various functional groups through its amino and hydroxyl groups. The amino group can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds, while the hydroxyl group can undergo further derivatization . These reactions enable the compound to modify and stabilize other molecules, enhancing their solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Amino-PEG5-alcohol is unique due to its specific PEG chain length and the presence of both amino and hydroxyl groups. Similar compounds include:
Amino-PEG4-alcohol: Contains a shorter PEG chain, which may affect its solubility and reactivity.
Amino-PEG6-alcohol: Contains a longer PEG chain, which may enhance its solubility but could also affect its reactivity.
Amino-PEG5-acid:
These similar compounds highlight the versatility of PEG derivatives and their ability to be tailored for specific applications based on their chain length and functional groups .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOUHEFHTMMUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















